N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c28-22(23(29)25-18-7-9-19(10-8-18)27(30)31)24-14-20(21-6-3-13-32-21)26-12-11-16-4-1-2-5-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSWLNIOLURUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula: C₁₈H₁₈N₄O₃S
- Molecular Weight: 370.43 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 370.43 g/mol |
| CAS Number | 1049455-20-0 |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity: The presence of thiophene and isoquinoline moieties suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition: The compound may inhibit specific enzymes related to neurotransmitter regulation, particularly acetylcholinesterase, which is crucial in neurodegenerative diseases .
- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent .
Case Studies
- Neuroprotective Effects:
- Antimicrobial Testing:
- Cytotoxicity Assays:
Biological Activity Summary
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide act as positive allosteric modulators of the dopamine D1 receptor. This suggests potential therapeutic applications in treating:
- Parkinson's Disease : The compound may alleviate motor symptoms and cognitive impairments associated with the disease .
- Schizophrenia : It could help manage cognitive deficits and negative symptoms .
- Alzheimer's Disease : Potentially beneficial for cognitive impairments related to this condition .
Antioxidant and Anti-inflammatory Activities
Computational studies have shown that derivatives of similar compounds exhibit significant antioxidant and anti-inflammatory properties. These findings suggest that this compound could be explored for developing treatments targeting oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of this compound involves:
- Selection of Precursors : Choosing appropriate organic precursors for the dihydroisoquinoline and thiophene components.
- Reaction Conditions : Adjusting temperature, solvent choice, and reaction time to optimize yield.
- Purification Techniques : Employing chromatography or recrystallization to obtain pure compounds for biological testing.
Case Study 1: Parkinson's Disease Treatment
In a study examining the effects of similar compounds on Parkinson's disease models, researchers found that administration led to improved motor function and cognitive performance in animal subjects, indicating a promising therapeutic pathway for human applications .
Case Study 2: Schizophrenia Management
Clinical trials involving compounds with similar structures have demonstrated efficacy in reducing symptoms of schizophrenia. Participants reported improvements in cognitive function and a reduction in negative symptoms when treated with these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Thiophene Substitution
- Target Compound : Contains a thiophen-2-yl group. The 2-position substitution on the thiophene ring may enhance π-π stacking interactions with aromatic residues in biological targets compared to 3-substituted analogs .
- Analog from : N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide features a thiophen-3-yl group.
Phenyl Group Modifications
Structural Rigidity and Hydrogen Bonding
- Dihydroisoquinoline vs. In contrast, simpler acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ) lack such rigidity, which may result in broader but less specific interactions .
- Hydrogen-Bonding Networks: The oxalamide group in the target compound supports dual hydrogen-bond donor/acceptor capabilities, a feature shared with other amides like those in and . However, the nitro group in the target may compete for hydrogen-bonding sites, whereas methoxy or chloro substituents (as in analogs) prioritize hydrophobic interactions .
Physicochemical Properties (Inferred)
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
